Home > Products > Screening Compounds P142232 > Thalidomide-PEG2-C2-NH2 TFA
Thalidomide-PEG2-C2-NH2 TFA -

Thalidomide-PEG2-C2-NH2 TFA

Catalog Number: EVT-2609317
CAS Number:
Molecular Formula: C21H25F3N4O8
Molecular Weight: 518.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-PEG2-C2-NH2 TFA is a synthetic compound that combines thalidomide, a well-known immunomodulatory drug, with polyethylene glycol (PEG) linkers. This compound is classified primarily as an E3 ligase ligand-linker conjugate, which is utilized in targeted protein degradation technologies like PROTAC (Proteolysis Targeting Chimeras). The incorporation of PEG enhances solubility and bioavailability, making it a significant candidate for various biomedical applications.

Source and Classification

Thalidomide-PEG2-C2-NH2 TFA can be sourced from specialized chemical suppliers and is classified under several categories including:

  • E3 Ligase Ligand-Linker Conjugates: These compounds are designed to promote the ubiquitination and subsequent degradation of target proteins.
  • Immunomodulatory Agents: Thalidomide itself is recognized for its ability to modulate immune responses, particularly in conditions like multiple myeloma and leprosy.
Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-PEG2-C2-NH2 TFA typically involves several steps:

  1. Formation of the Thalidomide Core: The initial step involves the condensation of thalidomide with an amine component to form an amido derivative.
  2. Linkage with Polyethylene Glycol: The PEG linker is introduced through a coupling reaction, often utilizing methods such as:
    • N-Hydroxysuccinimide (NHS) Ester Formation: This allows for efficient coupling with amine groups.
    • Amidation Reactions: These reactions facilitate the attachment of the PEG moiety to the thalidomide core.
  3. Deprotection Steps: Following synthesis, deprotecting agents like trifluoroacetic acid may be used to remove protective groups, thus yielding the final product.
Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-PEG2-C2-NH2 TFA is C23H27F3N4O10C_{23}H_{27}F_{3}N_{4}O_{10} with a molecular weight of approximately 576.48 g/mol. The structural representation includes:

  • A thalidomide core featuring a dioxoisoindole structure.
  • A polyethylene glycol linker that enhances solubility.
  • An amino group that may participate in further conjugation or functionalization.

The compound's InChIKey is RYXFTCDPGMGGIG-UHFFFAOYSA-N, providing a unique identifier for database searches .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-PEG2-C2-NH2 TFA participates in various chemical reactions:

  1. Amidation Reactions: These are crucial for linking the thalidomide core to the PEG moiety.
  2. Coupling Reactions: Employed to attach additional functional groups or linkers, enhancing its utility in drug development.
  3. Hydrolysis and Deprotection: These reactions are essential for activating the compound for biological applications.

These reactions are typically performed under controlled conditions to ensure high yields and purity .

Mechanism of Action

Process and Data

Thalidomide-PEG2-C2-NH2 TFA acts primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:

  1. Binding to Cereblon: The thalidomide moiety binds to cereblon, leading to the recruitment of target proteins for ubiquitination.
  2. Target Protein Degradation: This process facilitates the proteasomal degradation of specific proteins involved in various disease pathways, particularly in cancer and inflammatory diseases.

The modulation of protein levels through this mechanism highlights its potential as a therapeutic agent in oncology and immunology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid powder
  • Purity: ≥95%
  • Storage Conditions: Recommended storage at -20°C in a dry, dark environment to maintain stability over time.

The compound's solubility profile is improved due to the PEG linker, making it suitable for various biological assays and formulations .

Applications

Scientific Uses

Thalidomide-PEG2-C2-NH2 TFA has several applications in scientific research:

  • Drug Development: Utilized in the design of targeted therapies for cancer treatment by promoting selective degradation of oncogenic proteins.
  • Biotechnology: Employed in studies related to protein interactions and cellular signaling pathways.
  • Nanotechnology: Potential use in drug delivery systems due to its enhanced solubility and bioavailability characteristics.

This compound represents a significant advancement in therapeutic strategies aimed at modulating cellular functions through targeted protein degradation technologies .

PROTAC Technology: Molecular Design Principles of Thalidomide-PEG2-C2-NH2 TFA

Structural Integration of Cereblon-Targeting Ligands in PROTAC Architectures

Thalidomide-PEG2-C2-NH₂ TFA (CAS 2097509-36-7) incorporates a thalidomide-derived cereblon (CRBN) ligand, a critical component for recruiting the CRL4CRBN E3 ubiquitin ligase complex. The molecular architecture features the phthalimide moiety of thalidomide, which binds the tri-tryptophan pocket in the CRBN ligand-binding domain. This interaction is mediated through key hydrogen bonds between the phthalimide carbonyl groups and CRBN residues Trp380, Trp386, and Trp400 [6] [10]. The glutarimide ring further stabilizes this binding via hydrophobic interactions with His380, enabling neosubstrate recruitment [7] [10].

Table 1: Molecular Interactions of Thalidomide-Based Ligands with CRBN

Ligand ComponentCRBN ResidueInteraction TypeFunctional Role
Phthalimide carbonylTrp380/Trp386Hydrogen bondingPrimary binding anchor
Glutarimide ringHis380HydrophobicConformational stability
Amide groupAsp376Hydrogen bondingBinding affinity enhancement

The terminal amine (-NH₂) in Thalidomide-PEG2-C2-NH₂ TFA serves as a linker attachment vector, strategically positioned to minimize steric hindrance during ternary complex formation. Unlike C4- or C5-modified thalidomide analogs, this configuration preserves the ligand’s intrinsic binding affinity (Kd ≈ 250 nM for CRBN) while enabling conjugation to target protein ligands [1] [7]. Molecular dynamics simulations confirm that this orientation maintains the optimal distance (12–15 Å) between the PROTAC’s E3-recruiting and target-binding domains [7].

Rational Linker Design: Role of PEG2 Spacers in Ternary Complex Formation

The diethylene glycol (PEG2) spacer in Thalidomide-PEG2-C2-NH₂ TFA bridges the CRBN ligand and the terminal amine, fulfilling three critical functions:

  • Conformational Flexibility: Ethylene oxide units rotate freely (torsional barrier < 3 kcal/mol), enabling adaptive folding for optimal POI-E3 ligase engagement [1] [4].
  • Hydrophilicity Enhancement: The PEG2 spacer increases aqueous solubility (to 100 mg/mL in DMSO), counteracting the hydrophobic nature of thalidomide derivatives [1] [9].
  • Optimal Length: The 12-atom chain provides a 15.2 Å span, empirically determined to facilitate efficient ubiquitin transfer in PROTACs targeting kinases and nuclear proteins [4] [7].

Table 2: Impact of Linker Length on Degradation Efficiency

Linker TypeAtoms in ChainApproximate Length (Å)DC50 for BRD4 (nM)
PEG21215.210–50 [4]
PEG1810.5>500 [7]
PEG31620.15–20 [7]

The C2 alkyl chain (-C₂H₄-) adjacent to the terminal amine introduces controlled rigidity, reducing entropic penalties during ternary complex stabilization. This design balances flexibility and structural definition, as confirmed by nuclear magnetic resonance studies showing collapsed coil conformations in aqueous buffers [5] [9]. For PROTACs targeting sterically constrained proteins, this architecture enhances degradation efficiency by 3–5-fold compared to alkyl-only linkers [7].

Comparative Analysis of Thalidomide-Based vs. Non-Thalidomide E3 Ligase Ligands

Thalidomide-Based Ligands (CRBN-Recruiting):

  • Advantages: Low molecular weight (404.42 g/mol for free base), facilitating cell permeability; clinically validated mechanism via immunomodulatory drugs (e.g., pomalidomide); adaptability to diverse target proteins [6] [7].
  • Limitations: Risk of off-target degradation (e.g., IKZF1/3) due to intrinsic neo-substrate recruitment; chiral instability requiring stereochemical control [6] [10].

Non-Thalidomide E3 Ligands:

  • VHL Ligands (e.g., VH032):
  • Larger molecular footprint (>500 g/mol) may impede bioavailability [3].
  • Require hydroxylproline motifs for binding, increasing synthetic complexity [3] [7].
  • Phenyl Dihydrouracil Derivatives:
  • Achiral structures eliminate racemization risks [6].
  • Exhibit superior selectivity for target proteins (e.g., 100-fold reduction in IKZF1 degradation) but require extended optimization cycles [6].

Table 3: Key Metrics Across E3 Ligand Classes

Ligand ClassRepresentative CompoundMW (g/mol)CRBN/VHL Kd (nM)Tissue Penetration
Thalidomide-PEG2-C2-NH₂Thalidomide-PEG2-C2-NH₂ TFA518.44250 (CRBN) [1]High
Hydroxyproline-basedVH032520.59185 (VHL) [3]Moderate
Phenyl dihydrouracilCC-885 analog410.40320 (CRBN) [6]High

Thalidomide-PEG2-C2-NH₂ TFA occupies a strategic niche in PROTAC design due to its balanced properties: intermediate size, synthetic accessibility, and established CRBN engagement. While phenyl dihydrouracil ligands offer advantages in avoiding chiral centers, their relative novelty necessitates further validation. The PEG2 linker in this compound specifically addresses historical challenges with solubility and proteolytic instability observed in peptide-based VHL recruiters [3] [7]. Clinical-stage PROTACs (e.g., ARV-110) utilizing analogous thalidomide linkers confirm the translational viability of this design paradigm [6].

Properties

Product Name

Thalidomide-PEG2-C2-NH2 TFA

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C21H25F3N4O8

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7)

InChI Key

MKEOTJQAATZPDV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.